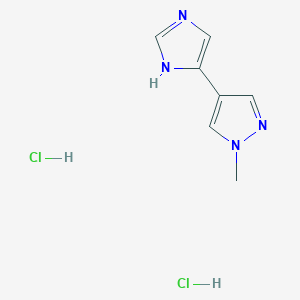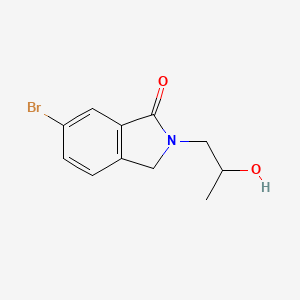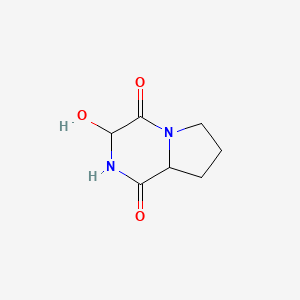
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate is an organic compound with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate typically involves the esterification of 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound at a large scale .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-(1-oxo-3,5-dimethylcyclohexyl)acetic acid.
Reduction: Formation of 2-(1-hydroxy-3,5-dimethylcyclohexyl)ethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparación Con Compuestos Similares
Ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a lower molecular weight and different applications.
Methyl butyrate: Another ester with distinct properties and uses in the flavor and fragrance industry.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its hydroxyl and ester groups contribute to its versatility in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C12H22O3 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
ethyl 2-(1-hydroxy-3,5-dimethylcyclohexyl)acetate |
InChI |
InChI=1S/C12H22O3/c1-4-15-11(13)8-12(14)6-9(2)5-10(3)7-12/h9-10,14H,4-8H2,1-3H3 |
Clave InChI |
RZYGKQMLHSHNGK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(CC(CC(C1)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640302.png)




![6-(Aminomethyl)-3-propylbenzo[d]oxazol-2(3h)-one](/img/structure/B13640341.png)








